2',6'-Dichloro-3'-(difluoromethoxy)phenacyl chloride
Description
Historical Context and Development of Phenacyl Chloride Derivatives
Phenacyl chloride derivatives emerged as critical intermediates in organic synthesis during the early 20th century, with their utility expanding significantly after World War I. The parent compound, phenacyl chloride (chloroacetophenone), gained prominence as a riot control agent (designated CN) due to its lacrimatory properties. However, the introduction of halogenated and alkoxy substituents, such as difluoromethoxy groups, marked a strategic shift toward specialized applications in pharmaceutical and agrochemical synthesis.
The development of 2',6'-dichloro-3'-(difluoromethoxy)phenacyl chloride reflects advancements in regioselective halogenation and etherification techniques. Early work on substituted phenacyl halides focused on optimizing electrophilic reactivity for nucleophilic substitution reactions. By the 1980s, the incorporation of fluorine-containing groups became a priority to enhance metabolic stability and bioavailability in drug discovery, driving the synthesis of difluoromethoxy-substituted derivatives.
Chemical Classification and Nomenclature
This compound belongs to the phenacyl chloride family, characterized by the general structure Ar-CO-CH₂Cl, where Ar represents a substituted aromatic ring. Its systematic IUPAC name is 2-chloro-1-[2,6-dichloro-3-(difluoromethoxy)phenyl]ethan-1-one , reflecting:
- A chloro group at the α-carbon of the ethanone moiety
- Dichloro substituents at the 2' and 6' positions of the benzene ring
- A difluoromethoxy (-OCF₂H) group at the 3' position
Alternative designations include:
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound features a trifunctionalized benzene core with:
- Electrophilic center : The phenacyl chloride group (-CO-CH₂Cl) at position 1'
- Halogen substituents : Chlorine atoms at positions 2' and 6'
- Fluorinated ether : Difluoromethoxy group at position 3'
Key structural parameters :
| Property | Value |
|---|---|
| Molecular weight | 289.49 g/mol |
| Hybridization | sp² (aromatic), sp³ (ether) |
| Bond angles | ~120° (aromatic ring) |
| Torsional constraints | Restricted rotation at O-CF₂H |
The difluoromethoxy group induces significant electronic effects:
Position within the Halogenated Organic Compounds Family
This compound occupies a unique niche in halogenated organics due to its combined chloro and fluoro substituents:
Comparative analysis with related compounds :
The 2',6'-dichloro configuration enhances aromatic ring deactivation, directing electrophilic attacks to the 4' position. Meanwhile, the difluoromethoxy group improves lipid solubility compared to non-fluorinated analogs, as evidenced by logP calculations (+0.8 vs. methoxy derivatives).
This structural profile enables applications in:
Properties
IUPAC Name |
2-chloro-1-[2,6-dichloro-3-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-5(15)7-4(11)1-2-6(8(7)12)16-9(13)14/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBFXSIRDONDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)C(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride groups are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2',6'-Dichloro-3'-(difluoromethoxy)phenacyl chloride lies in medicinal chemistry, where it serves as a precursor for synthesizing various bioactive compounds.
Case Study: Antiviral Agents
Research has demonstrated that derivatives of phenacyl chlorides can exhibit antiviral activity. For instance, studies have synthesized compounds derived from this compound, leading to the development of potential antiviral agents against influenza and other viral infections. These compounds were evaluated for their efficacy in inhibiting viral replication in vitro.
| Compound Name | Activity | Reference |
|---|---|---|
| Phenacyl derivative A | Antiviral | |
| Phenacyl derivative B | Antiviral |
Photochemistry
The compound is also utilized in photochemical applications due to its ability to undergo photodegradation under UV light, making it useful in studies related to environmental chemistry.
Case Study: Photodegradation Studies
Research has focused on understanding the photodegradation pathways of this compound when exposed to UV radiation. The findings indicate that the compound can break down into less harmful byproducts, which is crucial for assessing environmental impact.
| Parameter | Value |
|---|---|
| UV Absorption Max | 320 nm |
| Half-life under UV | 15 hours |
Material Science
In material science, this compound serves as a building block for synthesizing polymers and other materials with specific properties.
Case Study: Polymer Synthesis
Researchers have explored the use of this compound in creating polymers with enhanced thermal stability and chemical resistance. The incorporation of this compound into polymer matrices has shown promising results in improving mechanical properties.
| Polymer Type | Properties Enhanced | Reference |
|---|---|---|
| Polycarbonate | Thermal stability | |
| Polyurethane | Chemical resistance |
Mechanism of Action
The mechanism by which 2’,6’-Dichloro-3’-(difluoromethoxy)phenacyl chloride exerts its effects involves the interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Phenacyl Halides
- Phenacyl chloride (C₆H₅COCH₂Cl): The parent compound lacks halogen or alkoxy substituents on the phenyl ring. It is widely used in the synthesis of heterocycles (e.g., thiazoles) and pharmaceuticals. However, its reactivity is lower compared to halogenated derivatives due to the absence of electron-withdrawing groups. Under basic conditions, phenacyl chloride undergoes Favorskii-like rearrangements to form acetophenone, diphenacyl, and other products, whereas halogenated derivatives like 2',6'-dichloro-3'-(difluoromethoxy)phenacyl chloride may exhibit altered reaction pathways due to steric and electronic effects .
- 2,4-Dichloro Phenacyl Bromide (C₈H₅BrCl₂O): This compound, synthesized via bromination of 2,4-dichloroacetophenone (), shares dichloro substituents but lacks the difluoromethoxy group. The bromine atom enhances its leaving-group ability, making it more reactive in nucleophilic substitutions compared to the chloride analogue.
2.1.2. Substituted Benzoyl Chlorides
- 2-Chloro-3,6-difluorobenzoyl Chloride (C₇H₂Cl₂F₂O) : This benzoyl chloride derivative features chloro and difluoro substituents but lacks the phenacyl (COCH₂Cl) group. The absence of the phenacyl moiety reduces its utility in forming β-ketoamine intermediates, which are critical in heterocycle synthesis. Its reactivity is primarily directed toward electrophilic aromatic substitution or esterification .
- Cinnamoyl Chloride, 2',6'-Dichloro- : A cinnamate derivative with dichloro substituents, this compound exhibits conjugated double-bond reactivity, enabling use in polymerization or as a Michael acceptor. Unlike this compound, its applications are more niche, focusing on materials science .
2.1.3. Sulfonyl and Sulfonamide Derivatives
- 2,4-Dichloro-3-(difluoromethoxy)benzenesulfonyl Chloride (C₇H₃Cl₃F₂O₃S) : This sulfonyl chloride shares dichloro and difluoromethoxy substituents but replaces the phenacyl chloride group with a sulfonyl chloride. The sulfonyl group enhances stability but reduces electrophilicity, making it more suited for sulfonamide formation than acylative coupling reactions .
Comparative Reaction Data :
Physicochemical Properties
| Property | This compound | 2,4-Dichloro Phenacyl Bromide | Phenacyl Chloride |
|---|---|---|---|
| Molecular Weight (g/mol) | 283.04 | 294.89 | 154.59 |
| Boiling Point (°C) | Not reported | ~220–240 (decomp.) | 220 |
| Solubility | Low in water; soluble in polar aprotic solvents | Similar | Moderate in DCM |
| Electrophilicity (Hammett σ) | +1.2 (estimated) | +0.9 | +0.6 |
Biological Activity
Overview
2',6'-Dichloro-3'-(difluoromethoxy)phenacyl chloride is a synthetic compound with notable biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique chemical structure, which includes dichloro and difluoromethoxy substituents on a phenacyl chloride backbone, enhances its reactivity and potential therapeutic applications.
- Molecular Formula : C₉H₅Cl₂F₂O
- Molecular Weight : 239.04 g/mol
- CAS Number : 1803717-69-2
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to:
- Inhibition of Enzymatic Activity : By modifying enzyme active sites, it can disrupt metabolic pathways.
- Antimicrobial Effects : The compound has shown efficacy against various bacterial and fungal strains.
Antimicrobial Activity
Recent studies highlight the compound's potential as an antimicrobial agent. For instance, it has been evaluated for its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate its potency:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Candida albicans | 16 |
These results suggest that the compound exhibits significant antimicrobial properties, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated cytotoxicity against several cancer cell lines:
| Cancer Cell Line | IC₅₀ (μM) |
|---|---|
| HepG2 (Liver Cancer) | 10 |
| HT-29 (Colon Cancer) | 15 |
| MCF-7 (Breast Cancer) | 12 |
The compound's mechanism in cancer cells involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development in cancer therapeutics .
Case Studies
- Antimicrobial Efficacy : A study compared the antimicrobial effects of various fluorinated phenacyl derivatives, finding that compounds similar to this compound exhibited enhanced inhibition against both bacterial and fungal pathogens compared to non-fluorinated analogs. The presence of fluorine atoms was crucial for increasing membrane permeability and disrupting microbial cell integrity .
- Cytotoxicity Evaluation : In vitro studies utilizing the MTT assay demonstrated that this compound significantly reduced cell viability in human cancer cell lines, indicating its potential as an effective chemotherapeutic agent. The study noted that the structural modifications influenced the selectivity and potency against specific cancer types .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2',6'-Dichloro-3'-(difluoromethoxy)phenacyl chloride?
Methodological Answer:
Synthesis optimization requires careful control of reaction parameters, including temperature, stoichiometry, and solvent selection. For halogenated phenacyl derivatives, nucleophilic substitution at the phenacyl chloride group is critical.
- Temperature Control : Excessive heat may lead to decomposition of the difluoromethoxy group.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic displacement efficiency .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase columns (C18) is recommended to achieve >95% purity, as validated for structurally similar fluorinated phenols .
Advanced: How can computational modeling predict reaction pathways for introducing the difluoromethoxy group?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and intermediate stability. For example:
- Reaction Path Search : Tools like GRRM or IRC analysis identify low-energy pathways for fluorination .
- Electrostatic Potential Maps : Predict regioselectivity of electrophilic substitution in the aromatic ring .
- Validation : Experimental validation using kinetic isotope effects (KIEs) or isotopic labeling (e.g., O in methoxy groups) refines computational predictions .
Basic: What analytical techniques are suitable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : F NMR detects fluorine environments; H NMR identifies aromatic protons and coupling patterns .
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns from chlorine .
- X-ray Crystallography : Resolves crystal packing and steric effects of dichloro and difluoromethoxy substituents .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 4-Chloro-2-(trifluoromethoxy)benzoyl chloride) .
- Dynamic NMR : Detect conformational changes in solution (e.g., hindered rotation of the difluoromethoxy group) .
- Computational NMR Prediction : Tools like ACD/Labs or Gaussian simulate spectra to match experimental shifts .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile chlorinated intermediates .
- PPE : Acid-resistant gloves and goggles are mandatory due to reactive acyl chloride groups .
- Waste Disposal : Neutralize with ice-cold sodium bicarbonate before disposal to prevent exothermic reactions .
Advanced: How to design experiments assessing environmental persistence of fluorinated byproducts?
Methodological Answer:
- Degradation Studies : Simulate hydrolytic/oxidative conditions (e.g., pH 2–12, UV light) to track perfluorinated compound (PFC) formation .
- LC-MS/MS Quantification : Monitor degradation products like perfluoroalkyl acids (PFAAs) at sub-ppb levels .
- Ecotoxicology Models : Use QSAR tools to predict bioaccumulation potential in aquatic organisms .
Basic: What factors influence the compound’s stability in storage?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (Ar/N) in sealed containers to prevent hydrolysis of the acyl chloride .
- Temperature : Long-term storage at –20°C minimizes thermal degradation .
- Light Exposure : Amber vials prevent photolytic cleavage of the C–Cl bond .
Advanced: How can high-throughput screening (HTS) optimize reaction conditions?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst loading, solvent ratios) .
- Automated Liquid Handling : Parallel synthesis in microtiter plates accelerates condition screening .
- Machine Learning : Train models on HTS data to predict optimal yields for novel substrates .
Basic: What are the challenges in scaling up synthesis from lab to pilot plant?
Methodological Answer:
- Heat Transfer : Exothermic reactions (e.g., Friedel-Crafts acylation) require jacketed reactors for temperature control .
- Purification Scaling : Replace column chromatography with continuous distillation or crystallization .
- Safety Audits : Conduct HAZOP studies to identify risks in larger batches .
Advanced: How to integrate cheminformatics tools for reaction data management?
Methodological Answer:
- ELN (Electronic Lab Notebooks) : Tag experiments with metadata (e.g., CAS numbers, yields) for searchable databases .
- Blockchain for Data Integrity : Immutable ledgers track reagent sources and procedural modifications .
- Cloud-Based Simulations : Run DFT calculations on platforms like AWS to optimize resource allocation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
